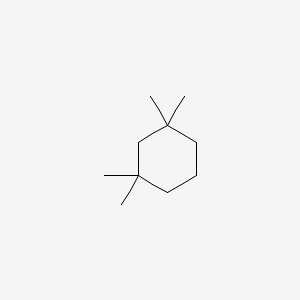

1,1,3,3-Tetramethylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-9(2)6-5-7-10(3,4)8-9/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULUDJRRNHDTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602265 | |

| Record name | 1,1,3,3-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24770-64-7 | |

| Record name | 1,1,3,3-Tetramethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1,3,3-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethylcyclohexane is a saturated alicyclic hydrocarbon. A comprehensive understanding of its physical properties is fundamental for its application in research and development, particularly in areas such as solvent chemistry, materials science, and as a non-polar scaffold in medicinal chemistry. This guide provides an overview of its key physical characteristics. Due to a lack of extensive experimental data in publicly accessible databases, this document presents computed properties alongside detailed, standardized experimental protocols that would be employed for their empirical determination.

Core Physical Properties

Precise experimental determination of the physical properties of this compound is not widely documented. The following table summarizes fundamental molecular information and indicates the status of readily available data for its key physical properties.

| Property | Value | Data Type |

| Molecular Formula | C₁₀H₂₀ | - |

| Molecular Weight | 140.27 g/mol | Computed |

| Density | Data not readily available | - |

| Boiling Point | Data not readily available | - |

| Melting Point | Data not readily available | - |

| Refractive Index | Data not readily available | - |

| Solubility | Data not readily available | - |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the principal physical properties of a liquid organic compound such as this compound.

Density Determination

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be used to identify a substance or determine its purity.

Methodology: Pycnometer or Graduated Cylinder Method [1][2][3][4][5]

-

Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.[1][2][4]

-

Volume Measurement: A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[1][2]

-

Mass Measurement of Filled Container: The combined mass of the graduated cylinder and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[2]

-

Replication: The procedure is typically repeated multiple times to ensure accuracy and precision, and the average value is reported.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] It is a key indicator of a substance's volatility and purity.

Methodology: Micro Boiling Point (Capillary Method) [6][8][9][10]

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.[6][8] The heating should be gradual.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as trapped air and vapor escape.[8]

-

Boiling Point Reading: The heating is stopped when a continuous and rapid stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Melting Point Determination

For substances that are solid at room temperature, the melting point is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range typically indicates a high degree of purity.[11]

Methodology: Capillary Method [11]

-

Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil, alongside a thermometer.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute as the expected melting point is approached.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Melting Range Completion: The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is first calibrated using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a compound like this compound, solubility would typically be tested in a range of polar and non-polar solvents.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, acetone, hexane) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (often 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solute is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the saturated solution (the filtrate or supernatant) is determined using an appropriate analytical technique, such as gas chromatography (GC) or UV-Vis spectroscopy if the compound has a chromophore.

-

Solubility Expression: The solubility is expressed in terms of concentration, such as g/100 mL or mol/L, at the specified temperature.

Mandatory Visualizations

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical progression for the experimental characterization of a novel liquid compound.

Caption: Workflow for the experimental determination of physical properties.

References

- 1. 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane | C13H24O | CID 71418055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Ethyl-1,1,3,3-tetramethylcyclohexane | C12H24 | CID 54441280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexane, 1,1,3,5-tetramethyl-, trans- (CAS 50876-31-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (2S,3S)-1,1,2,3-Tetramethylcyclohexane | C10H20 | CID 57532263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexane, 1,1,3,5-tetramethyl-, cis- [webbook.nist.gov]

- 6. 1,2,3,5-Tetramethylcyclohexane | C10H20 | CID 94276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexane, 1,1,3,5-tetramethyl-, cis- [webbook.nist.gov]

- 8. 1,1,3,5-Tetramethylcyclohexane | C10H20 | CID 107263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,1,2,3-Tetramethylcyclohexane | C10H20 | CID 549623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,4,5-tetramethylcyclohexane, cis - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. This compound | C10H20 | CID 20085821 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,3,3-Tetramethylcyclohexane

CAS Number: 24770-64-7

This technical guide provides a comprehensive overview of 1,1,3,3-Tetramethylcyclohexane, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific isomer, this guide also includes comparative information from related isomers where appropriate, with clear indications of such instances.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Tetramethylcyclohexane Isomers

| Property | This compound | 1,1,3,5-Tetramethylcyclohexane (for comparison) |

| CAS Number | 24770-64-7 | 4306-65-4 |

| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol | 140.27 g/mol |

| Boiling Point | Data not available | 148 °C at 260 mmHg[1] |

| Melting Point | Data not available | Data not available |

| Density | Data not available | 0.79 g/cm³ (at 20°C)[1] |

| Solubility | Data not available | Data not available |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not prominently available in the reviewed literature. General methods for the synthesis of polysubstituted cyclohexanes may be applicable, such as the catalytic hydrogenation of corresponding aromatic precursors or the alkylation of cyclohexane (B81311) derivatives. However, without specific literature, a definitive protocol cannot be provided.

Analytical Characterization

The characterization of this compound relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this compound.

-

¹³C NMR: A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[2] The spectrum was recorded on a Bruker HX-90 instrument in dioxane.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of volatile compounds like this compound. A typical experimental protocol would involve:

-

Sample Preparation: Diluting a small amount of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Injecting a small volume of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Separation: Programming the GC oven with a temperature gradient to separate the components of the sample.

-

Detection: Analyzing the eluting compounds with a mass spectrometer to obtain their mass spectra, which can be compared against spectral libraries for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. For this compound, the spectrum is expected to be dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons. A general protocol involves placing a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) and acquiring the spectrum.

Safety and Handling

Specific safety and hazard information for this compound is not available. However, based on the data for the isomeric 1,1,3,5-Tetramethylcyclohexane, it should be handled as a flammable liquid.

Table 2: GHS Hazard Information for 1,1,3,5-Tetramethylcyclohexane (for reference)

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[1][3] |

General Precautionary Measures (based on related compounds):

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

-

Use explosion-proof electrical/ventilating/lighting equipment.[1][3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

In case of fire, use dry chemical, CO₂, or alcohol-resistant foam to extinguish.

Logical Workflow for Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted cyclohexane like this compound.

Caption: General workflow for synthesis and characterization.

Applications

The specific applications of this compound are not well-documented. However, substituted cyclohexanes can be used as solvents, intermediates in organic synthesis, and as components in fuel and lubricant formulations. Further research is needed to explore the potential applications of this specific isomer.

References

An In-depth Technical Guide to the Molecular Structure of 1,1,3,3-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,1,3,3-tetramethylcyclohexane, a saturated hydrocarbon with the chemical formula C₁₀H₂₀. This document delves into the intricate details of its conformational isomers, spectroscopic signatures, and key physicochemical properties. While experimental data for this specific molecule is limited, this guide synthesizes established principles of stereochemistry and computational chemistry to offer a robust theoretical framework. This includes a discussion of its synthesis, potential reactivity, and relevance as a molecular scaffold in the field of drug discovery. All quantitative data is summarized in structured tables, and detailed methodologies for representative experimental techniques are provided.

Introduction

This compound is a fascinating example of a sterically hindered cycloalkane. The presence of four methyl groups, with two geminal pairs at the 1 and 3 positions, dictates a unique conformational landscape and influences its chemical behavior. Understanding the three-dimensional structure of such molecules is paramount in various scientific disciplines, from materials science to medicinal chemistry, where molecular geometry directly impacts physical properties and biological activity. This guide aims to provide a detailed exposition of the molecular architecture of this compound, serving as a valuable resource for professionals engaged in research and development.

Molecular Structure and Conformational Analysis

The structural formula of this compound is characterized by a cyclohexane (B81311) ring with two methyl groups attached to carbon 1 and two methyl groups attached to carbon 3.

Conformational Isomers

Like cyclohexane, this compound can exist in several conformations, most notably the chair, boat, and twist-boat forms. The relative stability of these conformers is primarily governed by the minimization of steric strain, including torsional strain and van der Waals repulsion.

-

Chair Conformation: The chair conformation is generally the most stable for cyclohexane derivatives as it minimizes both angle and torsional strain. In this compound, the chair conformation would place one methyl group on each of the C1 and C3 carbons in an axial position and the other in an equatorial position. However, significant 1,3-diaxial interactions would arise between the axial methyl groups and the axial hydrogens on the same side of the ring, leading to considerable steric strain.

-

Twist-Boat Conformation: To alleviate the steric strain present in the chair form, this compound is expected to preferentially adopt a non-chair conformation, most likely a twist-boat conformation. This conformation allows the bulky methyl groups to occupy positions that minimize close contacts, thereby lowering the overall energy of the molecule.

Bond Lengths and Angles

Precise experimental data on the bond lengths and angles of this compound from techniques like X-ray crystallography or gas-phase electron diffraction are not available in the public domain. However, computational chemistry provides reliable estimates for these parameters.

| Bond Type | Typical Length (Å) (Estimated) |

| C-C (ring) | 1.54 |

| C-C (methyl) | 1.53 |

| C-H | 1.09 |

| Angle Type | Typical Angle (°) (Estimated) |

| C-C-C (ring) | ~111 |

| H-C-H | ~109.5 |

| C-C-CH₃ | ~110 |

Note: These values are estimates based on standard bond lengths and angles for sp³ hybridized carbons and may vary slightly in the actual molecule due to steric effects.

Spectroscopic Properties

Spectroscopic techniques are essential for elucidating the structure of molecules. For this compound, NMR and IR spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum of this compound has been reported in the literature, though the full experimental details are not widely accessible.[1] Based on the molecular symmetry, one would expect distinct signals for the quaternary carbons (C1 and C3), the methylene (B1212753) carbons (C2, C4, C6), and the methyl carbons. The chemical shifts would be influenced by the local electronic environment and the overall conformation of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| CH₂ bend (scissoring) | ~1465 |

| CH₃ bend (asymmetric) | ~1450 |

| CH₃ bend (symmetric) | ~1375 |

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route would involve the exhaustive methylation of a suitable cyclohexanone (B45756) precursor, such as 3,3-dimethylcyclohexanone (B1346601).

Representative Experimental Protocol (Hypothetical):

A detailed protocol for a related transformation, the exhaustive methylation of 1,4-cyclohexanedione, can be adapted. This would involve the deprotonation of 3,3-dimethylcyclohexanone using a strong base like sodium hydride or lithium diisopropylamide (LDA) to form an enolate, followed by quenching with an excess of a methylating agent like methyl iodide. The reaction would likely require carefully controlled conditions to achieve tetramethylation and minimize side reactions.

Reactivity

The reactivity of this compound is expected to be characteristic of a typical alkane, being relatively inert under normal conditions. The steric hindrance provided by the four methyl groups would likely shield the cyclohexane ring from attack by reagents, potentially reducing its reactivity compared to less substituted cycloalkanes. Reactions would likely require harsh conditions, such as high temperatures or the presence of strong catalysts, to proceed.

Applications in Drug Development

While there are no specific documented applications of this compound in drug development, its rigid and sterically defined structure makes it an interesting scaffold for medicinal chemistry. The introduction of gem-dimethyl groups can "lock" the conformation of a cyclic system, which can lead to higher selectivity for biological targets.

The principles of using sterically hindered cyclohexane derivatives in drug design are based on:

-

Conformational Restriction: Reducing the flexibility of a molecule can increase its binding affinity and selectivity for a target receptor or enzyme.

-

Metabolic Stability: The presence of quaternary carbons can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.

-

Lipophilicity Modulation: The addition of methyl groups increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound presents a compelling case study in the conformational analysis of polysubstituted cycloalkanes. While a comprehensive experimental characterization of this molecule is lacking in the current literature, theoretical principles and computational methods provide significant insights into its likely preference for a twist-boat conformation to minimize steric strain. Its synthesis can be approached through established organic chemistry methodologies, and its rigid structure suggests potential as a scaffold in the design of novel therapeutic agents. Further experimental and computational investigation into this and related sterically hindered cyclohexanes is warranted to fully elucidate their properties and unlock their potential in various scientific applications.

References

An In-depth Technical Guide to the Conformational Analysis of 1,1,3,3-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 1,1,3,3-tetramethylcyclohexane, a substituted cyclohexane (B81311) derivative of significant interest in stereochemical and conformational studies. This document details the energetic and structural properties of its primary conformations, outlines the experimental and computational methodologies used for their characterization, and presents the quantitative data in a clear, comparative format.

Introduction to the Conformational Landscape of this compound

The cyclohexane ring, a ubiquitous structural motif in organic and medicinal chemistry, is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations. The most stable of these is the chair conformation. In substituted cyclohexanes like this compound, the substituents' steric and electronic effects dictate the relative stabilities of the different conformations and the energy barriers for their interconversion.

The conformational dynamics of this compound are dominated by the chair-chair interconversion. Due to the gem-dimethyl substitution at the 1 and 3 positions, both chair conformations are energetically equivalent. The interconversion between these two chair forms proceeds through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. Understanding the energy landscape of these conformations is crucial for predicting the molecule's physical, chemical, and biological properties.

Quantitative Conformational Energy Data

The primary experimental technique for determining the energy barrier of the chair-chair interconversion in this compound is variable-temperature 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The significant difference in chemical shifts between the axial and equatorial methyl groups allows for the quantification of the exchange rate at different temperatures.[1][2]

Table 1: Activation Parameters for the Chair-Chair Interconversion of this compound [3]

| Parameter | Value (kcal/mol) | Value (kJ/mol) |

| Gibbs Free Energy of Activation (ΔG‡) | 15.5 | 64.9 |

| Enthalpy of Activation (ΔH‡) | 15.5 | 64.9 |

| Entropy of Activation (ΔS‡) | 1.88 (cal/mol·K) | 7.87 (J/mol·K) |

Note: The values for ΔG‡ are considered the most accurate and are an average over the temperature range studied. The similarity between ΔG‡ and ΔH‡ suggests a small entropy of activation for the ring inversion process.

Experimental and Computational Protocols

Variable-Temperature 13C NMR Spectroscopy

A detailed experimental protocol for determining the activation parameters of the chair-chair interconversion of this compound using variable-temperature 13C NMR spectroscopy is outlined below.

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., carbon disulfide or a deuterated solvent mixture). A concentration of approximately 10-20% is typically used.

-

NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable-temperature probe is used. The spectrometer is tuned to the 13C frequency.

-

Initial Spectrum Acquisition: A proton-decoupled 13C NMR spectrum is acquired at ambient temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and averaged signals are observed for the methyl carbons and the ring carbons.

-

Low-Temperature Spectra Acquisition: The temperature of the NMR probe is gradually lowered. Spectra are recorded at various temperatures, allowing the sample to equilibrate at each temperature for several minutes before acquisition.

-

Determination of the Coalescence Temperature (Tc): As the temperature is decreased, the rate of chair-chair interconversion slows down. The single peak corresponding to the methyl carbons will broaden and eventually split into two distinct peaks representing the axial and equatorial methyl groups. The temperature at which these two peaks merge into a single broad resonance is the coalescence temperature (Tc).[6]

-

Data Analysis and Calculation of Activation Parameters: The rate constant (k) at the coalescence temperature can be calculated using the chemical shift difference (Δν) between the axial and equatorial signals at a temperature well below coalescence. The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation.[7][8] By performing a full line-shape analysis of the spectra at multiple temperatures, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be determined from an Eyring plot (a plot of ln(k/T) vs. 1/T).[7][8]

Computational Chemistry Methods

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules where experimental data may be limited.

General Workflow:

-

Structure Generation: The 3D structures of the chair, twist-boat, and boat conformations of this compound are generated using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized using computational methods such as molecular mechanics (e.g., MMFF), semi-empirical methods, or more accurate ab initio or Density Functional Theory (DFT) calculations.

-

Energy Calculations: The single-point energies of the optimized structures are calculated at a high level of theory to determine their relative stabilities.

-

Transition State Search: To determine the energy barrier for interconversion, a transition state search is performed between the chair and twist-boat conformations. The located transition state structure (often the half-chair) is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

-

Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, allowing for a more accurate comparison with experimental data.

Visualization of Conformational Interconversion

The interconversion between the chair and twist-boat conformations of this compound can be visualized as a simplified energy profile.

Caption: Conformational interconversion pathway of this compound.

The following diagram illustrates a typical experimental workflow for the conformational analysis of a cyclohexane derivative using variable-temperature NMR.

Caption: Experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound is a classic example of applying dynamic NMR spectroscopy to elucidate the energetic barriers of ring inversion. The chair conformation is the predominant ground state, and the energy barrier for the chair-chair interconversion has been accurately determined. While experimental data on less stable conformations like the twist-boat are scarce for this specific molecule, computational methods provide valuable insights into the complete conformational energy landscape. A thorough understanding of these conformational preferences and dynamics is essential for researchers in drug design and materials science, where molecular shape and flexibility are critical determinants of function.

References

- 1. Nuclear Magnetic Resonance Spectroscopy. Variable-Temperature 13C and 19F Study of the Chair-Chair Interconversion of this compound and gem-Difluoro-1,1,3,3-Tetramethylcyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. conformanalcyclohexane [sas.upenn.edu]

- 5. library.monmouth.edu [library.monmouth.edu]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. colorado.edu [colorado.edu]

- 8. researchgate.net [researchgate.net]

Conformational Analysis of 1,1,3,3-Tetramethylcyclohexane: A Technical Examination of Chair and Twist-Boat Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational isomers of 1,1,3,3-tetramethylcyclohexane, with a primary focus on the chair and twist-boat conformations. While specific experimental quantitative data for this particular molecule is not extensively available in publicly accessible literature, this document outlines the foundational principles of cyclohexane (B81311) stereochemistry, details the established experimental and computational methodologies for such analyses, and presents a qualitative and quantitative comparison based on well-understood steric and energetic principles. The significant steric hindrance introduced by the gem-dimethyl groups at the C1 and C3 positions dictates a strong preference for a conformation that minimizes these unfavorable interactions, a central theme of this analysis.

Introduction: The Conformational Landscape of Substituted Cyclohexanes

Cyclohexane and its derivatives are fundamental structural motifs in a vast array of organic molecules, including many pharmaceutical compounds. The non-planar nature of the cyclohexane ring leads to the existence of various conformations, with the chair, boat, and twist-boat forms being the most significant. The relative stability of these conformers is dictated by a combination of angle strain, torsional strain, and steric interactions. For substituted cyclohexanes, the size and position of the substituents play a crucial role in determining the predominant conformation and the energetic barriers between them.

In the case of this compound, the four methyl groups introduce significant steric demands that profoundly influence the conformational equilibrium. This guide will dissect the energetic penalties associated with these substituents in the primary chair and twist-boat conformations.

Theoretical Framework: Chair vs. Twist-Boat Conformations

The chair conformation is generally the most stable form for monosubstituted and many disubstituted cyclohexanes due to the minimization of both angle and torsional strain. In this conformation, all carbon-hydrogen bonds are staggered. However, the introduction of bulky substituents can lead to destabilizing 1,3-diaxial interactions.

The twist-boat conformation is a more flexible and slightly more stable form than the true boat conformation. It alleviates some of the torsional strain and the severe "flagpole" steric interactions present in the boat form. For certain highly substituted cyclohexanes, the twist-boat conformation can become energetically competitive with or even more stable than the chair form if it allows for a reduction in severe steric clashes.

For this compound, the key steric interactions to consider are:

-

In the Chair Conformation: One methyl group on each of the C1 and C3 carbons must occupy an axial position. This leads to significant 1,3-diaxial interactions between these axial methyl groups and the axial hydrogens on C5. Furthermore, there is a severe steric interaction between the two axial methyl groups at C1 and C3.

-

In the Twist-Boat Conformation: This conformation may allow the bulky methyl groups to adopt positions that reduce the severe 1,3-diaxial interactions present in the chair form.

Quantitative Data Summary

Specific experimental or high-level computational data for the conformational analysis of this compound is sparse in the reviewed literature. Therefore, the following table presents a generalized comparison of energetic factors for substituted cyclohexanes, which can be qualitatively applied to this compound.

| Parameter | Chair Conformation | Twist-Boat Conformation |

| Relative Energy | Generally lower | Generally higher (approx. 5-6 kcal/mol for unsubstituted cyclohexane) |

| Angle Strain | Minimal | Minimal |

| Torsional Strain | Minimal (all bonds staggered) | Reduced compared to boat, but some residual strain exists |

| Steric Strain (this compound) | High due to 1,3-diaxial interactions involving two axial methyl groups. | Potentially lower as it may avoid direct 1,3-diaxial clashes. |

Experimental and Computational Protocols

The determination of conformational preferences and the energy barriers between them relies on a combination of experimental and computational techniques.

Experimental Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Low-Temperature NMR: By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. The integration of these signals provides the population ratio, from which the free energy difference (ΔG°) can be calculated.

-

Dynamic NMR (DNMR): By studying the changes in the NMR spectrum as a function of temperature (e.g., line broadening and coalescence), the energy barrier (activation energy, ΔG‡) for the conformational interconversion can be determined.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, which helps in the definitive assignment of axial and equatorial positions and thus the identification of the major conformer.

-

Computational Chemistry Protocols

-

Molecular Mechanics (MM): Force-field methods (e.g., MMFF, AMBER) provide a rapid and efficient way to calculate the steric energy of different conformations. This is often the first step in a computational conformational analysis to identify low-energy conformers.

-

Quantum Mechanics (QM):

-

Ab initio and Density Functional Theory (DFT) Calculations: These methods provide more accurate electronic structure calculations. Geometries of the chair and twist-boat conformers are optimized to find the energy minima. Frequency calculations are then performed to confirm that the structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Transition State Searching: To determine the energy barrier of interconversion, a transition state search (e.g., using methods like QST2/QST3 or Berny optimization) is performed to locate the saddle point on the potential energy surface connecting the two conformers. The transition state is characterized by having exactly one imaginary frequency.

-

Visualization of Conformational Equilibrium

The following diagrams illustrate the key concepts discussed.

An In-Depth Technical Guide to the NMR Spectral Data of 1,1,3,3-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,1,3,3-tetramethylcyclohexane. Due to the molecular symmetry of this compound, its NMR spectra exhibit distinct features that are valuable for structural elucidation and conformational analysis. This document summarizes the available spectral data, outlines experimental protocols for data acquisition, and presents a visual representation of the molecular structure and its corresponding NMR environments.

13C NMR Spectral Data

The 13C NMR spectrum of this compound is characterized by a limited number of signals due to the symmetry of the molecule. The chair conformation of the cyclohexane (B81311) ring leads to distinct chemical environments for the carbon atoms.

| Carbon Atom | Assignment | Expected Chemical Shift (δ) Range (ppm) | Multiplicity (Proton-Decoupled) |

| C1, C3 | Quaternary carbons (C(CH₃)₂) | 30 - 35 | Singlet |

| C2 | Methylene (B1212753) carbon (CH₂) | 45 - 55 | Singlet |

| C4, C6 | Methylene carbons (CH₂) | 35 - 45 | Singlet |

| C5 | Methylene carbon (CH₂) | 20 - 25 | Singlet |

| Methyl Carbons | -CH₃ at C1 and C3 | 25 - 35 | Singlet |

Note: The exact chemical shift values for this compound in dioxane have been reported by D. Zimmermann and R. Ottinger in Organic Magnetic Resonance, 6, 346 (1974).[1] Access to this specific literature is recommended for precise, cited data.

1H NMR Spectral Data

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dioxane-d8 has been used for 13C NMR analysis.[1] Other common solvents for non-polar compounds include chloroform-d (B32938) (CDCl3) and benzene-d6 (B120219) (C6D6).

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.

-

Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, particularly for the proton spectrum. For the reported 13C NMR data, a Bruker HX-90 instrument was utilized.[1]

-

Tuning and Shimming: Tune the probe to the appropriate nucleus (1H or 13C) and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

13C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

-

-

1H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker instruments).

-

Spectral Width: Approximately 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans.

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the 1H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks. For 1H NMR, determine the multiplicity and coupling constants where possible.

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the molecular structure of this compound and the distinct carbon environments that give rise to the observed 13C NMR signals.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 1,1,3,3-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization (EI) mass spectrometry fragmentation of 1,1,3,3-tetramethylcyclohexane. While a reference spectrum for this specific isomer is not publicly available, this document leverages established fragmentation principles of cycloalkanes and comparative data from its isomers, namely cis and trans-1,1,3,5-tetramethylcyclohexane (B13797274) and 1,1,2,3-tetramethylcyclohexane, to provide a robust predictive analysis. Understanding these fragmentation patterns is crucial for the structural elucidation of saturated cyclic hydrocarbons, which form the core of many pharmaceutical compounds and natural products.

Predicted Fragmentation of this compound

The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak (M+) at m/z 140, corresponding to its molecular weight (C10H20).[1][2][3] The fragmentation of the molecular ion is driven by the energetic favorability of forming stable carbocations. Key fragmentation pathways for cycloalkanes involve the loss of alkyl radicals and ring cleavage events.

A primary fragmentation event is the loss of a methyl radical (•CH3), leading to a prominent fragment ion at m/z 125. This is a common feature in the mass spectra of methylated cycloalkanes due to the formation of a stable tertiary carbocation. Subsequent fragmentation of the m/z 125 ion can occur through the loss of an ethene molecule (C2H4), resulting in a fragment at m/z 97.

Ring opening of the molecular ion, followed by cleavage, will also lead to a series of characteristic fragment ions. The presence of gem-dimethyl groups at the C1 and C3 positions is expected to significantly influence the fragmentation cascade, favoring the formation of tertiary carbocations and directing the cleavage pathways.

Comparative Fragmentation Data of Tetramethylcyclohexane Isomers

To substantiate the predicted fragmentation of this compound, the following table summarizes the key mass spectral data for its isomers, as obtained from the NIST Mass Spectrometry Data Center.

| m/z | cis-1,1,3,5-Tetramethylcyclohexane Relative Abundance (%) | trans-1,1,3,5-Tetramethylcyclohexane Relative Abundance (%) | 1,1,2,3-Tetramethylcyclohexane Relative Abundance (%) | Predicted Key Fragments for this compound |

| 140 | 5 | 4 | 2 | Molecular Ion [M]+ |

| 125 | 30 | 25 | 15 | [M - CH3]+ |

| 97 | 100 | 100 | 80 | [M - C3H7]+ or [M - CH3 - C2H4]+ |

| 83 | 40 | 35 | 100 (Base Peak) | [M - C4H9]+ |

| 69 | 50 | 45 | 60 | [M - C5H11]+ |

| 55 | 70 | 65 | 75 | [C4H7]+ |

| 41 | 60 | 55 | 65 | [C3H5]+ |

Experimental Protocols

The mass spectral data for the tetramethylcyclohexane isomers were obtained using Electron Ionization (EI) mass spectrometry. While specific instrument parameters can vary, a generalized experimental protocol for the analysis of such compounds is as follows:

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities.

Ionization: The separated analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process dislodges an electron from the molecule, creating a positively charged molecular ion (M+).

Mass Analysis: The resulting molecular and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that represents the fragmentation pattern of the molecule.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways for this compound.

Predicted EI fragmentation of this compound.

Logical Workflow for Fragmentation Analysis

The process of analyzing and predicting the mass spectral fragmentation of a novel or uncharacterized compound follows a logical workflow. This involves leveraging existing knowledge and data to make informed predictions.

Workflow for predictive mass spectral fragmentation analysis.

References

A Technical Guide to the Theoretical Conformational Isomers of 1,1,3,3-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical conformational isomers of 1,1,3,3-tetramethylcyclohexane. Due to significant steric hindrance, this molecule presents a fascinating case study in cyclohexane (B81311) conformational analysis, where non-chair conformations are expected to play a crucial role. This guide synthesizes established principles of stereochemistry with data from analogous systems to provide a comprehensive overview for researchers in medicinal chemistry and materials science.

Theoretical Conformational Isomers

The conformational landscape of substituted cyclohexanes is typically dominated by the chair conformation, which minimizes both angle and torsional strain. However, in highly substituted systems like this compound, significant steric strain can lead to the adoption of higher-energy conformations such as the twist-boat.[1]

Chair Conformations

This compound can exist in two chair conformations that are interconvertible through a process known as a ring flip. Due to the gem-dimethyl substitution at the C1 and C3 positions, each chair conformation will have one axial and one equatorial methyl group on both C1 and C3. Consequently, the two chair conformers are degenerate, meaning they have identical energies.

A significant feature of the chair conformation of this compound is the severe steric strain arising from 1,3-diaxial interactions. Specifically, the axial methyl groups at C1 and C3 are in close proximity, leading to a highly unfavorable syn-axial methyl-methyl interaction. This interaction is in addition to the 1,3-diaxial interactions between the axial methyl groups and the axial hydrogen atoms on C5.

Non-Chair Conformations: Boat and Twist-Boat

To alleviate the severe steric strain present in the chair conformation, this compound can adopt non-chair forms, primarily the twist-boat conformation.

-

Boat Conformation: The boat conformation is less stable than the chair form due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens.[2] In the case of this compound, flagpole interactions would involve methyl groups, further increasing its energy.

-

Twist-Boat Conformation: The twist-boat conformation is more stable than the boat conformation because it reduces both torsional and flagpole steric strain.[2][3] For highly substituted cyclohexanes, such as cis-1,4-di-tert-butylcyclohexane, the twist-boat is the more stable conformation.[4] Given the significant steric strain in the chair form of this compound, it is highly probable that the twist-boat conformation represents a significant population in the conformational equilibrium, and may even be the global energy minimum.

Quantitative Data Summary

| Conformation | Substituent Positions | Estimated Steric Strain (kJ/mol) | Notes |

| Chair | C1: 1 axial Me, 1 equatorial MeC3: 1 axial Me, 1 equatorial Me | > 15.2 | The total strain is expected to be significantly higher than the sum of two individual methyl A-values due to the highly destabilizing 1,3-syn-axial methyl-methyl interaction. |

| Twist-Boat | - | Lower than the chair | The twist-boat conformation allows the bulky methyl groups to adopt positions that minimize steric interactions, making it likely to be the more stable conformer. |

Experimental and Computational Protocols

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational exchange.[6] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational interconversions.

Protocol for DNMR Analysis of this compound:

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., a mixture of CHFCl₂ and CHF₂Cl with a small amount of a deuterated solvent for locking).[6]

-

Filter the sample to remove any particulate matter.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H or ¹³C NMR spectra at various, precisely controlled temperatures, starting from a low temperature (e.g., -150 °C) where the conformational exchange is slow on the NMR timescale, to a higher temperature where the exchange is fast.

-

Allow the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring the spectrum.[7]

-

Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) to ensure an accurate representation of the signal lineshapes.[7]

-

-

Data Analysis:

-

At low temperatures, identify and assign the signals corresponding to the individual conformers (e.g., chair and/or twist-boat).

-

As the temperature increases, observe the broadening of the signals and their eventual coalescence into a single, time-averaged signal.

-

Use a specialized DNMR lineshape analysis software to simulate the experimental spectra and extract the rate constants for the conformational exchange at each temperature.[7]

-

From the temperature dependence of the rate constants, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion can be determined using the Eyring equation.

-

The relative populations of the conformers at low temperatures can be used to calculate the difference in Gibbs free energy (ΔG°) between them.[1]

-

Computational Protocol: Conformational Energy Landscapes

Computational chemistry provides a powerful tool for investigating the conformational preferences and energetic landscapes of molecules.[8]

Workflow for Computational Analysis of this compound:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields (e.g., MMFF) to identify all possible low-energy conformers (chair, twist-boat, etc.).[8]

-

-

Geometry Optimization and Frequency Calculations:

-

Optimize the geometries of the identified conformers using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[9]

-

Perform vibrational frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.[1]

-

-

Relative Energy Calculation:

-

Calculate the relative electronic energies of the conformers. For higher accuracy, single-point energy calculations can be performed using a larger basis set or a higher level of theory (e.g., MP2 or coupled cluster methods).[10]

-

Calculate the relative free energies of the conformers by including the thermal corrections to the Gibbs free energy obtained from the frequency calculations.[1]

-

-

Transition State Search:

-

To determine the energy barrier for interconversion between conformers, perform a transition state search.

-

Confirm the resulting transition state structure by the presence of a single imaginary frequency in the vibrational analysis.[1]

-

Mandatory Visualizations

Caption: Conformational interconversion pathway for this compound.

Caption: Experimental workflow for Dynamic NMR (DNMR) spectroscopy.

Caption: Workflow for computational conformational analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. study.com [study.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iris.unibas.it [iris.unibas.it]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

Steric Hindrance in 1,1,3,3-Tetramethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethylcyclohexane represents a fascinating case study in conformational analysis, where significant steric strain profoundly influences its three-dimensional structure. The presence of two gem-dimethyl groups at the 1 and 3 positions introduces severe 1,3-diaxial interactions, destabilizing the traditional chair conformation that is characteristic of simpler cyclohexane (B81311) derivatives. This technical guide synthesizes the foundational principles of steric hindrance and conformational analysis, leveraging data from analogous, highly substituted cyclohexanes to elucidate the structural preferences of this compound. Due to a paucity of direct experimental data on this compound, this guide utilizes cis-1,4-di-tert-butylcyclohexane as a well-studied analog to provide quantitative insights into the energetic landscape of sterically hindered cyclohexanes. The methodologies and data presented herein are crucial for professionals in drug development and materials science, where molecular conformation dictates biological activity and material properties.

Introduction: The Challenge of Steric Hindrance in Substituted Cyclohexanes

The chair conformation is the most stable arrangement for cyclohexane, as it minimizes both angle and torsional strain.[1][2] However, the introduction of bulky substituents can dramatically alter this preference. In the case of this compound, a chair conformation would force one methyl group on each of the C1 and C3 carbons into an axial position. This arrangement leads to significant 1,3-diaxial interactions, a form of steric strain where the axial substituents are in close proximity to the other axial hydrogens on the same side of the ring.[3][4]

Given the substantial steric bulk of four methyl groups in this specific arrangement, the energetic penalty of the chair conformation is expected to be high. Consequently, non-chair conformations, such as the twist-boat conformation , are likely to be significantly populated or even become the global energy minimum. The twist-boat conformation alleviates some of the steric strain by moving the flagpole hydrogens further apart and staggering the C-H bonds, although it is typically less stable than the chair form in unsubstituted cyclohexane.[5][6]

Conformational Analysis of a Key Analog: cis-1,4-Di-tert-butylcyclohexane

Direct experimental and computational data on the conformational energies of this compound are limited in publicly available literature. However, cis-1,4-di-tert-butylcyclohexane serves as an excellent and well-studied analog. The bulky tert-butyl groups mimic the severe steric hindrance imposed by the gem-dimethyl groups in the target molecule. Low-temperature 13C NMR spectroscopy has been a pivotal technique in characterizing the conformational landscape of this analog.[7][8]

Studies have shown that cis-1,4-di-tert-butylcyclohexane exists as a mixture of the chair and twist-boat conformations.[7][8] The twist-boat conformer is found to be the major component, a direct consequence of the steric strain in the chair form where one of the bulky tert-butyl groups would have to occupy an axial position.[5]

Quantitative Conformational Energy Data

The following tables summarize the experimentally determined and computationally calculated relative free energies and activation barriers for the interconversion between the twist-boat and chair conformations of cis-1,4-di-tert-butylcyclohexane. This data provides a quantitative framework for understanding the energetic consequences of severe steric hindrance.

Table 1: Relative Free Energies of cis-1,4-Di-tert-butylcyclohexane Conformers

| Conformer | Relative Free Energy (kcal/mol) at -148.1 °C |

| Twist-Boat | 0 (Major Conformer) |

| Chair | ~0.48 |

Data derived from low-temperature 13C NMR studies.[7][8]

Table 2: Free Energy Barriers for Interconversion of cis-1,4-Di-tert-butylcyclohexane Conformers

| Interconversion Process | Free Energy Barrier (ΔG‡) (kcal/mol) at -148.1 °C |

| Twist-Boat → Chair | 6.83 |

| Chair → Twist-Boat | 6.35 |

Data obtained from dynamic NMR spectroscopy.[7][8]

Experimental and Computational Protocols

The conformational analysis of sterically hindered cyclohexanes relies on a combination of experimental techniques and computational modeling.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow the rate of conformational interconversion to an extent that signals for individual conformers can be resolved and quantified.

Methodology:

-

Sample Preparation: A solution of the cyclohexane derivative is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (B1207983) and chlorodifluoromethane (B1668795) or other suitable freon mixtures.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition: 13C NMR spectra are acquired at a range of low temperatures, often starting from room temperature and incrementally decreasing to temperatures as low as -150 °C.

-

Spectral Analysis:

-

At lower temperatures, the exchange between conformers slows down, and distinct sets of signals for the chair and twist-boat (or other non-chair) conformations may be observed.

-

The relative populations of the conformers are determined by integrating the signals corresponding to each species.

-

The free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K), which is derived from the population ratio, using the equation: ΔG° = -RTlnK.

-

By analyzing the coalescence of signals as the temperature is increased, the free energy of activation (ΔG‡) for the interconversion can be determined.

-

Computational Chemistry: Density Functional Theory (DFT) Calculations

Objective: To model the potential energy surface of the molecule and calculate the relative energies and geometries of its various conformers.

Methodology:

-

Initial Structure Generation: Initial 3D structures of the possible conformers (chair, twist-boat, boat) are generated using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set, for example, B3LYP/6-311+G**. This process finds the lowest energy structure for each conformer.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their total electronic energies, often with corrections for ZPVE. The relative free energies can be calculated by including the thermal corrections to the Gibbs free energy obtained from the frequency calculations.

-

Transition State Search: To determine the energy barrier for interconversion, a transition state search is performed between the two conformers. The resulting transition state structure is confirmed by the presence of a single imaginary frequency.

Visualizing Conformational Dynamics and Workflows

Conformational Equilibrium of this compound

Caption: Postulated conformational equilibrium pathway for this compound.

Experimental and Computational Workflow

Caption: A typical experimental and computational workflow for conformational analysis.

Conclusion and Implications for Drug Development

The conformational analysis of this compound, informed by studies of highly hindered analogs, underscores the critical role of steric interactions in determining molecular shape. The significant destabilization of the chair conformation and the preference for a twist-boat form highlight a fundamental principle of conformational analysis: molecules will adopt geometries that minimize overall strain.

For professionals in drug development, understanding the conformational preferences of cyclic scaffolds is paramount. The three-dimensional shape of a molecule is a key determinant of its ability to bind to a biological target. A molecule that is locked into or preferentially adopts a non-standard conformation, such as the twist-boat, will present a different pharmacophore to a receptor compared to a less substituted analog that exists primarily in a chair conformation. This can have profound effects on efficacy, selectivity, and pharmacokinetic properties. Therefore, the principles and methodologies outlined in this guide are essential tools for the rational design of novel therapeutics incorporating substituted cyclohexane moieties.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainly.com [brainly.com]

- 6. researchgate.net [researchgate.net]

- 7. sikhcom.net [sikhcom.net]

- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of 1,1,3,3-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethylcyclohexane is a saturated cyclic hydrocarbon. Its thermodynamic properties are of interest for understanding its stability, reactivity, and behavior in various chemical processes. These properties are crucial for applications in reaction kinetics, process design, and computational chemistry. Due to the gem-dimethyl groups at the 1 and 3 positions, the molecule is locked in a chair conformation to minimize steric strain. This structural feature influences its thermodynamic parameters.

Estimated Thermodynamic Properties

In the absence of experimental data, computational methods provide valuable estimates for the thermodynamic properties of this compound. The following table summarizes data estimated by the Joback method, a group contribution method used for the prediction of thermochemical data for organic compounds.

| Thermodynamic Property | Symbol | Estimated Value | Unit |

| Standard Enthalpy of Formation (Gas) | ΔfH°(g) | -246.39 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas) | ΔfG°(g) | 23.95 | kJ/mol |

| Ideal Gas Heat Capacity (298.15 K) | Cp(g) | 216.03 | J/(mol·K) |

| Enthalpy of Vaporization | ΔHvap | 38.64 | kJ/mol |

| Boiling Point | Tb | 422.34 | K |

Note: These values are predictions and should be used with an understanding of the inherent limitations of the estimation method. Experimental verification is necessary for critical applications.

General Experimental Protocols for Determining Thermodynamic Properties

While specific experimental protocols for this compound are not available, the following sections describe standard methodologies used for determining the thermodynamic properties of similar alkyl-substituted cycloalkanes.

Determination of Enthalpy of Formation using Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) can be determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid this compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is placed in a well-insulated outer container (e.g., a Dewar flask) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (the bomb, water, and stirrer). The heat capacity of the calorimeter is determined in a separate experiment by burning a standard substance with a known heat of combustion, such as benzoic acid.

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion is calculated from the heat released and the moles of the sample. The standard enthalpy of formation is then determined using Hess's Law, from the balanced chemical equation for the combustion of this compound (C10H20):

C10H20(l) + 15 O2(g) → 10 CO2(g) + 10 H2O(l)

ΔfH°(C10H20, l) = 10 * ΔfH°(CO2, g) + 10 * ΔfH°(H2O, l) - ΔcH°(C10H20, l)

Determination of Heat Capacity using Adiabatic Calorimetry

The heat capacity (Cp) of a substance as a function of temperature can be determined using an adiabatic calorimeter.

Methodology:

-

Sample Loading: A known mass of this compound is sealed in a sample container within the calorimeter.

-

Adiabatic Shielding: The sample container is surrounded by an adiabatic shield, which is maintained at the same temperature as the sample container to prevent heat exchange with the surroundings.

-

Heating and Temperature Measurement: A known amount of electrical energy (heat) is supplied to the sample through a heater, and the resulting temperature increase is measured with a precision thermometer.

-

Calculation: The heat capacity is calculated using the formula:

Cp = Q / (m * ΔT)

where Q is the heat added, m is the mass of the sample, and ΔT is the change in temperature.

-

Data Collection: This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of formation of a liquid organic compound like this compound.

Caption: Workflow for determining the enthalpy of formation.

Conclusion

This technical guide has provided an overview of the available thermodynamic information for this compound. While experimental data is currently lacking, estimated values serve as a useful starting point for researchers. The detailed descriptions of standard experimental protocols for bomb calorimetry and adiabatic calorimetry offer a practical framework for the future experimental determination of the thermodynamic properties of this and similar compounds. Such experimental work is crucial for validating and refining computational models and for providing the accurate data needed by researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Discovery and History of 1,1,3,3-Tetramethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 1,1,3,3-tetramethylcyclohexane. While the initial discovery and synthesis of this specific isomer are not extensively documented in readily available literature, this guide consolidates available information on its spectral properties and provides context through the historical synthesis of related gem-dimethylated cyclohexanes. The document details a plausible synthetic approach and presents key characterization data, including nuclear magnetic resonance (NMR) spectroscopy. This guide is intended to be a valuable resource for researchers working with substituted cyclohexanes and in the broader field of organic chemistry.

Introduction

This compound is a saturated alicyclic hydrocarbon with the molecular formula C₁₀H₂₀. Its structure is characterized by a cyclohexane (B81311) ring bearing two gem-dimethyl groups at positions 1 and 3. The presence of these quaternary carbon atoms imparts specific conformational properties to the molecule and influences its physical and chemical behavior. While not as extensively studied as some of its isomers, this compound serves as an interesting model compound for conformational analysis and as a potential building block in organic synthesis.

Historical Perspective and Discovery

Detailed historical accounts of the first synthesis of this compound are not prominently featured in the chemical literature. However, the study of methylated cyclohexanes was an active area of research in the mid-20th century, driven by an interest in conformational analysis and the physical properties of hydrocarbons.

A significant contribution to the characterization of this compound came from the work of D. Zimmermann and R. Ottinger in 1974. Their research focused on the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of methylated cyclohexanes, providing valuable data that aided in the structural elucidation and conformational understanding of these compounds.

Synthesis

A definitive, published "first synthesis" of this compound is not readily identifiable. However, a plausible and historically relevant synthetic route can be envisioned starting from a suitable precursor, such as 3,3-dimethylcyclohexanone (B1346601). The synthesis would likely involve a Grignard reaction to introduce the second gem-dimethyl group, followed by dehydration and catalytic hydrogenation.

Proposed Synthetic Pathway

A logical synthetic pathway to obtain this compound is outlined below. This multi-step synthesis utilizes well-established organic reactions.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, the following general procedures for each step can be inferred from standard organic chemistry laboratory practices.

Step 1: Grignard Reaction of 3,3-Dimethylcyclohexanone

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Reagents:

-

3,3-Dimethylcyclohexanone

-

Methylmagnesium bromide (in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

The flask is charged with a solution of 3,3-dimethylcyclohexanone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

Methylmagnesium bromide solution is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3,3-trimethylcyclohexan-1-ol.

-

Step 2: Dehydration of 1,3,3-Trimethylcyclohexan-1-ol

-

Apparatus: A round-bottom flask equipped with a distillation apparatus.

-

Reagents:

-

1,3,3-Trimethylcyclohexan-1-ol

-

Concentrated sulfuric acid (catalytic amount)

-

-

Procedure:

-

The crude alcohol is placed in the round-bottom flask with a catalytic amount of concentrated sulfuric acid.

-

The mixture is heated, and the resulting alkene mixture is distilled off as it is formed.

-

The distillate is washed with saturated sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and redistilled to obtain the mixture of 1,5,5-trimethylcyclohex-1-ene and 1,3,3-trimethylcyclohex-1-ene.

-

Step 3: Catalytic Hydrogenation of the Alkene Mixture

-

Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) or a flask equipped with a balloon filled with hydrogen.

-

Reagents:

-

Alkene mixture from Step 2

-

Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

-

Procedure:

-

The alkene mixture is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in the hydrogenation vessel.

-

A catalytic amount of PtO₂ or Pd/C is added to the solution.

-

The apparatus is flushed with hydrogen gas, and the reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.

-

The reaction is monitored by the uptake of hydrogen.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed by distillation to yield the crude this compound.

-

The final product can be purified by fractional distillation.

-

Physical and Chemical Properties